molecular formula C22H27N3O2 B11380832 4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide

4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}pentanamide

Cat. No.: B11380832
M. Wt: 365.5 g/mol
InChI Key: JCFRKDGGUSNFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE is a complex organic compound with a unique structure that combines a benzodiazole moiety with a hydroxy-substituted pentanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-methylbenzylamine with 2-bromoethylbenzodiazole, followed by hydrolysis and subsequent amidation with 4-hydroxyvaleric acid. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzodiazole moiety results in a partially hydrogenated product .

Scientific Research Applications

4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PENTANAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

4-hydroxy-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]pentanamide

InChI

InChI=1S/C22H27N3O2/c1-16-7-3-4-8-18(16)15-25-20-10-6-5-9-19(20)24-21(25)13-14-23-22(27)12-11-17(2)26/h3-10,17,26H,11-15H2,1-2H3,(H,23,27)

InChI Key

JCFRKDGGUSNFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)CCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.